N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide typically involves the condensation of an aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of the oxazole ring and the nitrobenzohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C27H23FN4O8 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C27H23FN4O8/c1-36-23-19(11-17-12-21(31-40-17)15-7-9-16(28)10-8-15)20(24(37-2)26-25(23)38-14-39-26)13-29-30-27(33)18-5-3-4-6-22(18)32(34)35/h3-10,13,17H,11-12,14H2,1-2H3,(H,30,33)/b29-13+ |
InChI Key |
PHECRGMCIUEREO-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC=CC=C5[N+](=O)[O-])OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-])OC)OCO2 |
Origin of Product |
United States |
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